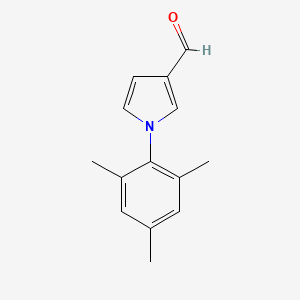

1-Mesityl-1H-pyrrole-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Mesityl-1H-pyrrole-3-carbaldehyde is an organic compound with the molecular formula C14H15NO It features a mesityl group attached to a pyrrole ring, which is further substituted with a formyl group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Mesityl-1H-pyrrole-3-carbaldehyde typically involves the reaction of mesityl-substituted pyrrole with a formylating agent. One common method is the Vilsmeier-Haack reaction, where the mesityl-substituted pyrrole reacts with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 3-position of the pyrrole ring.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like recrystallization or chromatography, would be applied to ensure efficient and high-yield production.

Analyse Chemischer Reaktionen

Condensation Reactions

The aldehyde group participates in acid-catalyzed condensations to form dipyrromethanes, critical intermediates in porphyrin and BODIPY dye synthesis. For example:

Steric hindrance from the mesityl group reduces undesired oligomerization, enabling selective dipyrromethane formation even with bulky substrates .

Coordination and Complexation

The aldehyde and pyrrole nitrogen serve as ligands for metal coordination:

-

Boron complexes : Reacts with BF₃ to form BODIPY dyes, which exhibit strong fluorescence. For example, pyrene-bridged bis-dipyrromethane-BODIPY complexes show enhanced photostability .

-

Transition metals : The pyrrole nitrogen can coordinate with metals like Sn(IV) or Ga(III), as demonstrated in hybrid corrole-BODIPY systems .

Electrophilic Substitution

The pyrrole ring undergoes substitution at the α- and β-positions:

| Reagent | Position Modified | Outcome | Notes |

|---|---|---|---|

| Bromine (Br₂) | β-position | Brominated derivatives | Requires Lewis acid catalysts |

| Nitration (HNO₃) | α-position | Nitro-substituted pyrroles | Moderate yields due to steric effects |

The mesityl group directs substitution to less hindered positions, favoring β-modification in most cases.

Aldehyde-Specific Reactions

The aldehyde group undergoes typical transformations:

| Reaction Type | Reagent | Product | Application |

|---|---|---|---|

| Oxidation | KMnO₄ (acidic) | Carboxylic acid derivative | Intermediate for drug synthesis |

| Reduction | NaBH₄ | Alcohol derivative | Stabilizes reactive aldehyde group |

| Nucleophilic addition | Grignard reagents | Secondary alcohols | Expands molecular complexity |

Comparative Reactivity with Analogues

The mesityl group confers unique reactivity compared to other pyrrole aldehydes:

| Compound | Key Reaction Difference | Reason |

|---|---|---|

| 1-Trityl-1H-pyrrole-3-carbaldehyde | Faster condensation rates | Reduced steric bulk from trityl vs. mesityl |

| 1-Methyl-1H-pyrrole-3-carbaldehyde | Higher electrophilic substitution yield | Lack of mesityl-directed steric effects |

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis Methods:

The synthesis of 1-Mesityl-1H-pyrrole-3-carbaldehyde typically involves the Vilsmeier-Haack reaction, where mesityl-substituted pyrrole reacts with phosphorus oxychloride and dimethylformamide to introduce the formyl group at the 3-position of the pyrrole ring. This method allows for the efficient production of the compound with high yields under controlled conditions.

Chemical Properties:

The compound features a mesityl group that imparts steric hindrance and electronic effects, influencing its reactivity. The formyl group can undergo various chemical transformations:

- Oxidation to carboxylic acids using potassium permanganate or chromium trioxide.

- Reduction to hydroxymethyl groups using sodium borohydride or lithium aluminum hydride.

- Electrophilic aromatic substitution , allowing further functionalization of the compound.

Chemistry

This compound serves as a crucial building block for synthesizing more complex organic molecules and heterocycles. Its derivatives are explored for their potential in creating novel materials and catalysts.

Biology

Research indicates that derivatives of this compound may exhibit biological activity, making them candidates for drug discovery. For example, pyrrole derivatives have shown promise in pharmacological applications such as anticancer, anti-inflammatory, and antimicrobial activities .

Industry

In industrial applications, this compound is used in synthesizing dyes, pigments, and other chemicals. Its unique properties make it suitable for developing specialized materials in various sectors.

Case Studies

Wirkmechanismus

The mechanism of action of 1-Mesityl-1H-pyrrole-3-carbaldehyde depends on its specific application. In chemical reactions, the mesityl group can stabilize intermediates through resonance, while the formyl group can act as an electrophilic center. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

1H-Indole-3-carbaldehyde: Similar structure with an indole ring instead of a pyrrole ring.

1-Benzyl-1H-pyrrole-3-carbaldehyde: Similar structure with a benzyl group instead of a mesityl group.

Uniqueness: 1-Mesityl-1H-pyrrole-3-carbaldehyde is unique due to the presence of the mesityl group, which provides steric hindrance and electronic effects that can influence its reactivity and stability. This makes it distinct from other similar compounds and potentially useful in specific applications where these properties are advantageous.

Biologische Aktivität

1-Mesityl-1H-pyrrole-3-carbaldehyde (CAS No. 864547-98-8) is an organic compound featuring a pyrrole ring substituted with a mesityl group and a formyl group. Its unique structure provides potential for various biological activities, making it a subject of interest in medicinal chemistry and drug discovery.

Chemical Structure and Properties

- Molecular Formula : C14H15NO

- Molecular Weight : 229.28 g/mol

- Structural Features :

- Pyrrole core provides a nitrogen-containing heterocycle.

- Mesityl group contributes steric hindrance and electronic effects, influencing reactivity.

Synthesis

The compound can be synthesized through several methods, notably the Vilsmeier-Haack reaction, where mesityl-substituted pyrrole reacts with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 3-position of the pyrrole ring.

The biological activity of this compound is primarily attributed to its derivatives, which may interact with specific molecular targets such as enzymes or receptors, influencing various biochemical pathways. The formyl group acts as an electrophilic center, while the mesityl group stabilizes intermediates through resonance.

Case Studies and Research Findings

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, certain derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism involves disruption of bacterial cell membranes, leading to increased permeability and cell death .

- Anti-inflammatory Properties : Some studies suggest that compounds related to this compound can inhibit inflammatory pathways. For example, they may reduce the production of pro-inflammatory cytokines in vitro, indicating potential for treating inflammatory diseases .

- Cytotoxicity : In cancer research, derivatives have been tested for cytotoxic effects on various cancer cell lines. Results show that some derivatives induce apoptosis in cancer cells, suggesting a possible role in cancer therapy .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1H-Indole-3-carbaldehyde | Indole derivative | Antimicrobial and anticancer activity |

| 1-Benzyl-1H-pyrrole-3-carbaldehyde | Benzyl-substituted pyrrole | Moderate antimicrobial activity |

| 2-Methyl-1H-pyrrole-3-carbaldehyde | Methyl-substituted pyrrole | Potential anti-inflammatory effects |

The presence of the mesityl group in this compound differentiates it from other similar compounds, enhancing its stability and reactivity.

Eigenschaften

IUPAC Name |

1-(2,4,6-trimethylphenyl)pyrrole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-10-6-11(2)14(12(3)7-10)15-5-4-13(8-15)9-16/h4-9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORNCBLAKBVEBRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2C=CC(=C2)C=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.